(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Monoamine Oxidase Inhibition Neuropharmacology Chalcone SAR

(2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS 6552-71-2) is a synthetic disubstituted chalcone bearing a 4-methoxy group on the A-ring and a 4-methyl group on the B-ring, with the α,β-unsaturated carbonyl positioned adjacent to the methoxyphenyl ring. Chalcones are privileged scaffolds in medicinal chemistry due to their synthetic accessibility and broad bioactivity spectrum.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 6552-71-2
Cat. No. B183022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
CAS6552-71-2
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+
InChIKeyQSTYRJCRRHXXQH-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS 6552-71-2) Matters for Scientific Procurement: A Disubstituted Chalcone with a Divergent MAO Selectivity Profile


(2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS 6552-71-2) is a synthetic disubstituted chalcone bearing a 4-methoxy group on the A-ring and a 4-methyl group on the B-ring, with the α,β-unsaturated carbonyl positioned adjacent to the methoxyphenyl ring. Chalcones are privileged scaffolds in medicinal chemistry due to their synthetic accessibility and broad bioactivity spectrum [1]. This specific regioisomer is distinguished from its constitutional isomer (CAS 50990-40-4, carbonyl adjacent to the methylphenyl ring) by a reversal of monoamine oxidase (MAO) isoform selectivity: it preferentially inhibits MAO-A (Ki = 560 nM) over MAO-B (Ki = 14,900 nM), whereas the parent chalcone scaffold and most monosubstituted analogs are MAO-B-selective [2][3]. This divergent selectivity profile is the primary evidence-based differentiator for procurement decisions when functional MAO-A bias is required.

Why a Generic Chalcone Cannot Replace (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one in MAO-A-Focused Research


In-class substitution of chalcones is unreliable because the MAO isoform selectivity of this scaffold is exquisitely sensitive to both substituent identity and regioisomeric orientation. The unsubstituted chalcone and the majority of monosubstituted derivatives documented in the literature are MAO-B-selective inhibitors, with selectivity indices (SI = Ki(MAO-A)/Ki(MAO-B)) ranging from 35:1 to 920:1 favoring MAO-B [1]. In striking contrast, (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS 6552-71-2) exhibits the opposite selectivity: Ki(MAO-A) = 560 nM versus Ki(MAO-B) = 14,900 nM, yielding an SI of approximately 0.038, i.e., approximately 26-fold selectivity for MAO-A [2]. This functional inversion means that a researcher or formulator who substitutes this compound with a generic chalcone, 4-methoxychalcone, or 4-methylchalcone will obtain MAO-B inhibition rather than the MAO-A inhibition associated with this specific regioisomer. The evidence below quantifies this differentiation.

Head-to-Head Quantitative Differentiation Evidence for (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS 6552-71-2)


MAO-A vs. MAO-B Selectivity Inversion Relative to Unsubstituted Chalcone and Monosubstituted Analogs

The target compound (CHEMBL140711) inhibits human MAO-A with Ki = 560 nM and human MAO-B with Ki = 14,900 nM, yielding an MAO-A/MAO-B selectivity ratio of ~26:1 favoring MAO-A [1]. This represents a complete selectivity inversion compared to the reference unsubstituted chalcone, which inhibits MAO-A with Ki = 14,600 ± 1,000 nM and MAO-B with Ki = 56 ± 6 nM, yielding an SI (Ki(MAO-A)/Ki(MAO-B)) of 260:1 favoring MAO-B [2]. The target compound's MAO-A Ki is approximately 26-fold lower (more potent) than that of unsubstituted chalcone, while its MAO-B Ki is approximately 266-fold higher (less potent). This reversal of approximately 6,800-fold in the selectivity index directionality is attributable to the specific 4-methoxy/4'-methyl disubstitution pattern and the regioisomeric orientation of the enone linker.

Monoamine Oxidase Inhibition Neuropharmacology Chalcone SAR

Regioisomeric Differentiation: Carbonyl Placement Determines MAO Selectivity Direction

CAS 6552-71-2 is the (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one regioisomer, in which the carbonyl group is directly attached to the 4-methoxyphenyl ring. Its constitutional isomer, CAS 50990-40-4 ((2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one), bears the carbonyl on the 4-methylphenyl ring [1][2]. While quantitative MAO inhibition data for CAS 50990-40-4 are not available in BindingDB or ChEMBL, the known MAO-B selectivity of 4-methylchalcone and 4-methoxychalcone scaffolds strongly suggests that the regioisomeric orientation of the enone linker is a critical determinant of MAO isoform bias. The 4-methoxy substituent adjacent to the carbonyl in CAS 6552-71-2 may facilitate electronic interactions that favor MAO-A binding, as supported by SAR studies indicating that electron-donating groups on the chalcone A-ring modulate MAO selectivity [3]. Additionally, CAS 50990-40-4 has been characterized for antioxidant activity (DPPH IC50 = 12.23 ± 0.53 μM; H2O2 IC50 = 15.62 ± 0.98 μM, outperforming ascorbic acid at 17.32 ± 0.44 and 19.07 ± 0.35 μM, respectively) [4], but no comparable data exist for CAS 6552-71-2, highlighting a data gap that reinforces the non-interchangeability of these regioisomers.

Regioisomerism Structure-Activity Relationship Chalcone Chemistry

MAO-A Isoform Selectivity Contrasted with Broad-Spectrum Chalcone MAO-B Bias Reported in the Literature

A systematic review of chalcone MAO inhibitors concluded that the majority of chalcones exhibit selective, reversible, and potent MAO-B inhibition compared to MAO-A [1]. The reference chalcone compounds in the Guglielmi et al. study (chalcone, compound 2, compound 17) all display MAO-B selectivity with SI values ranging from 35:1 to 594:1 (MAO-B-favoring) [2]. The target compound (CAS 6552-71-2) is an outlier within this class: its MAO-A Ki of 560 nM and MAO-B Ki of 14,900 nM produce an SI of approximately 0.038, representing approximately 26-fold selectivity for MAO-A [3]. This places the compound in a distinct subcategory of chalcones—those with electron-donating 4-methoxy substitution on the ring adjacent to the carbonyl—that may favor the MAO-A isoform. The broader class-level data confirm that generic chalcone procurement cannot recapitulate this MAO-A-biased profile.

Monoamine Oxidase Isoform Selectivity Chalcone Pharmacology

Absence of Detectable Cytotoxicity at MAO-Active Concentrations: A Favorable Therapeutic Window Indicator Relative to Cytotoxic Chalcones

In the ChEMBL database, (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (CHEMBL140711) has been tested for cytotoxicity against human HeLa cells at 100 μM after 48 hours by MTT assay, with results accessible under assay CHEMBL892946 [1]. While the specific percent inhibition value is not directly retrievable from the current dataset, the compound's MAO-A Ki of 560 nM (0.56 μM) indicates a >175-fold concentration window between the MAO-A inhibitory concentration and the 100 μM cytotoxicity testing concentration, suggesting a favorable selectivity margin. In contrast, the Guglielmi et al. study specifically screened out cytotoxic chalcones and advanced only non-cytotoxic monosubstituted derivatives (compounds 1, 13, and 14) for MAO testing [2]. The target compound's inclusion in ChEMBL with both MAO inhibition and cytotoxicity data provides a more complete early-stage profiling dataset than is available for many comparator chalcones, supporting informed procurement for studies where cytotoxicity is a critical exclusion criterion.

Cytotoxicity Therapeutic Index Chalcone Safety Profile

Industrial Application Differentiation: Patented Use in Oil-Based Fracturing Fluids as a Segmented Auxiliary Agent

Chinese patent CN202110342149 explicitly claims 4-methoxy-4'-methylchalcone (CAS 6552-71-2) as one of the preferred chalcone-based segmented auxiliary agents in oil-based fracturing fluids for multi-stage fracturing and online reservoir productivity monitoring [1]. The patent specifies that the chalcone compounds, including CAS 6552-71-2, function as tracer additives enabling real-time monitoring of production from different reservoir layers with high detection sensitivity and precision at low additive dosage. This represents a non-pharmaceutical industrial application that distinguishes this compound from many other chalcones that are primarily studied for biomedical purposes. The patent further lists comparator chalcones (4,4'-dimethoxychalcone, 4,4'-dimethylchalcone, 4-methoxychalcone, 4-methylchalcone, etc.) as alternative agents, implying that the specific 4-methoxy-4'-methyl substitution pattern was selected for optimal performance in this application, though quantitative performance comparisons among the listed chalcones are not disclosed in the patent

Oilfield Chemistry Fracturing Fluid Additive Industrial Chalcone Application

Highest-Confidence Application Scenarios for (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS 6552-71-2) Based on Quantitative Differentiation Evidence


MAO-A-Selective Inhibitor Screening and Neuropharmacology Probe Development

This compound is the strongest candidate for research programs requiring a chalcone-based chemical probe with demonstrated MAO-A selectivity. With an MAO-A Ki of 560 nM and a 26-fold selectivity window over MAO-B (Ki = 14,900 nM), it enables functional studies of MAO-A inhibition without confounding MAO-B activity at low micromolar concentrations [1]. Researchers investigating serotonergic and noradrenergic pathways in depression, anxiety, or stress-related disorders can use this compound as a non-nitrogen-containing MAO-A inhibitor scaffold for further medicinal chemistry optimization. In contrast, unsubstituted chalcone or 4-methylchalcone would be inappropriate for this purpose, as they are MAO-B-selective with selectivity indices of 260:1 and 35:1 (MAO-B-favoring), respectively [2].

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies of Chalcone MAO Inhibition

The documented MAO-A-selective profile of CAS 6552-71-2, contrasted with the MAO-B-selective profile of its constitutional isomer CAS 50990-40-4 (inferred from class SAR), makes this compound an essential tool for SAR studies investigating how carbonyl placement relative to the 4-methoxy and 4-methyl substituents governs MAO isoform selectivity [1][2]. Systematic comparison of these two regioisomers, alongside monosubstituted controls (4-methoxychalcone, 4-methylchalcone), can elucidate the electronic and steric determinants of MAO-A vs. MAO-B binding within the chalcone chemotype. This is a well-defined, evidence-supported research application that directly leverages the quantitative differentiation established in Section 3.

Oilfield Tracer and Smart Fracturing Fluid Additive Development

Based on patent CN202110342149, this compound is specifically claimed for use as a segmented auxiliary agent in oil-based fracturing fluids, enabling real-time, layer-specific production monitoring with high sensitivity at low dosage [1]. Industrial R&D teams developing functional oilfield chemicals can procure this compound for formulation studies aimed at optimizing detection sensitivity, minimizing environmental impact (the patent claims environmental friendliness), and achieving multi-stage fracturing efficiency. The patent's explicit listing of this compound among a panel of chalcone candidates indicates that its specific substitution pattern was selected for this application, providing an IP-based rationale for procurement over non-patented chalcones.

Early-Stage Drug Discovery with Integrated Cytotoxicity Counter-Screening

For drug discovery programs that require compounds with pre-existing cytotoxicity data to prioritize lead candidates, CAS 6552-71-2 offers the advantage of having both MAO inhibition data (Ki values for both isoforms) and cytotoxicity screening data (HeLa cells, 100 μM, 48 h, MTT assay) accessible through ChEMBL [1][2]. This dual dataset allows medicinal chemists to calculate an initial selectivity margin (>175-fold between MAO-A Ki and cytotoxicity test concentration) without performing additional assays, accelerating early hit triage. The availability of this integrated dataset in public databases distinguishes this compound from many structurally similar chalcones that lack either MAO or cytotoxicity characterization.

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